Lipophilicity (XLogP3) Differentiation: Ortho-Chloro Confers Higher Predicted logP than 4-Chloro and 2-Fluoro Analogs
The target compound exhibits a computed XLogP3 of 3.2, identical to its 3-chloro regioisomer but 0.75 log units higher than the 4-chloro isomer (LogP = 2.45) and 0.6 units higher than the 2-fluoro analog (XLogP3 = 2.6) [1][2]. Higher lipophilicity correlates with enhanced passive membrane permeability, potentially improving cell-based assay performance in intracellular target engagement studies [3].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | 3-Cl isomer: XLogP3 = 3.2; 4-Cl isomer: LogP = 2.45; 2-F analog: XLogP3 = 2.6 |
| Quantified Difference | ΔXLogP3 = 0 vs. 3-Cl; +0.75 vs. 4-Cl; +0.6 vs. 2-F |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) for target and 3-Cl/2-F; LogP from Chemsrc for 4-Cl isomer |
Why This Matters
Researchers selecting compounds for cell-permeability-dependent assays should prioritize the 2-chloro or 3-chloro isomer over the 4-chloro or 2-fluoro variants to maximize passive diffusion across lipid bilayers.
- [1] PubChem. CID 7259244: XLogP3-AA = 3.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7259244#section=Chemical-and-Physical-Properties (accessed 2026-05-08). View Source
- [2] PubChem. CID 7259207 (2-fluoro analog): XLogP3-AA = 2.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/896334-09-1#section=Chemical-and-Physical-Properties (accessed 2026-05-08). View Source
- [3] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
